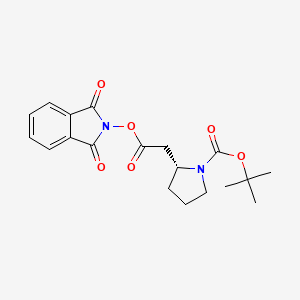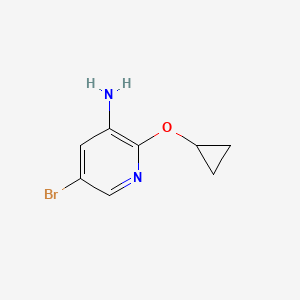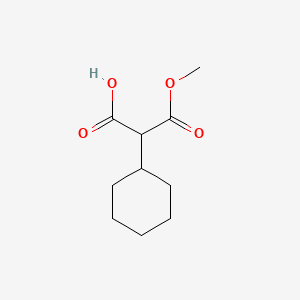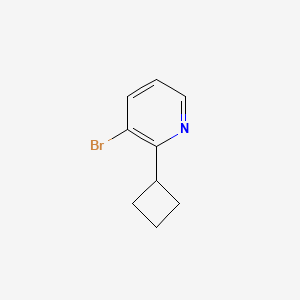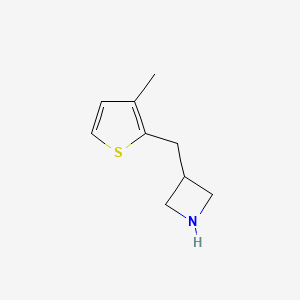
3-((3-Methylthiophen-2-yl)methyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Methylthiophen-2-yl)methyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound features a thiophene ring substituted with a methyl group at the 3-position and an azetidine ring attached to the thiophene via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methylthiophen-2-yl)methyl)azetidine typically involves the following steps:
Formation of 3-Methylthiophene-2-carboxaldehyde: This intermediate can be synthesized through the oxidation of 3-methylthiophene.
Reduction to Alcohol: The aldehyde group is reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of Azetidine Ring: The primary alcohol is then converted to the azetidine ring through a cyclization reaction, often using reagents like phosgene or triphosgene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-((3-Methylthiophen-2-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: this compound amine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Applications De Recherche Scientifique
3-((3-Methylthiophen-2-yl)methyl)azetidine has shown potential in several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its biological activity, including potential anticonvulsant and antinociceptive properties.
Medicine: Research has explored its use in developing new therapeutic agents for pain management and seizure disorders.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 3-((3-Methylthiophen-2-yl)methyl)azetidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in its anticonvulsant and antinociceptive activities, the compound may modulate ion channels or neurotransmitter receptors, leading to its therapeutic effects. Further research is needed to fully elucidate the detailed mechanisms.
Comparaison Avec Des Composés Similaires
3-((3-Methylthiophen-2-yl)methyl)azetidine can be compared with other similar compounds, such as:
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound shares the thiophene ring but has a different heterocyclic structure.
3-(3-Methylthiophen-2-yl)azetidin-2-one: Another azetidine derivative with a ketone group instead of a methylene bridge.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
937629-47-5 |
|---|---|
Formule moléculaire |
C9H13NS |
Poids moléculaire |
167.27 g/mol |
Nom IUPAC |
3-[(3-methylthiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C9H13NS/c1-7-2-3-11-9(7)4-8-5-10-6-8/h2-3,8,10H,4-6H2,1H3 |
Clé InChI |
NCRKGUFOTRFEKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


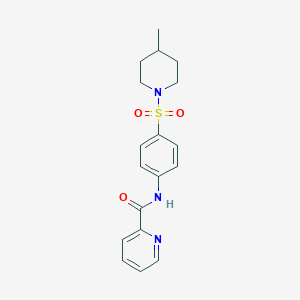
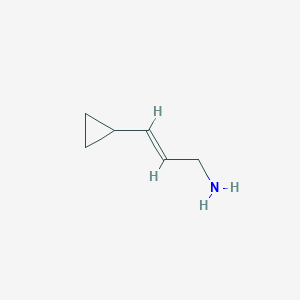
![4-[Methyl(propan-2-yl)amino]butanoicacidhydrochloride](/img/structure/B15317828.png)
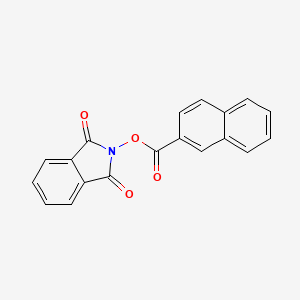
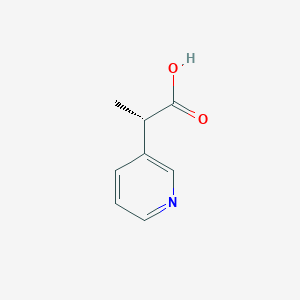
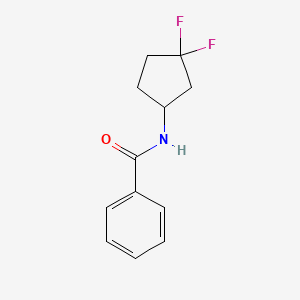
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylicacidhydrochloride](/img/structure/B15317856.png)
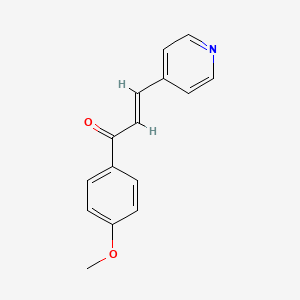
![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 2-[(4-chlorophenyl)formamido]acetate](/img/structure/B15317873.png)
